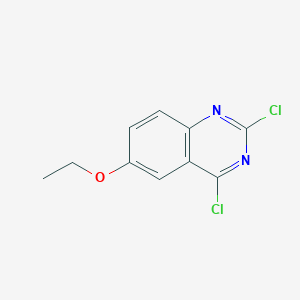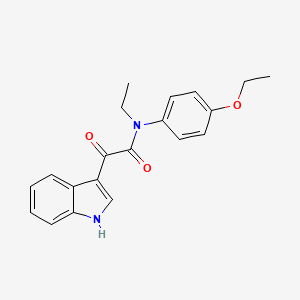
N-(4-éthoxyphényl)-N-éthyl-2-(1H-indol-3-yl)-2-oxoacétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, analgesic, and anticancer properties.
Biological Research: It is used as a tool compound to study biological pathways and mechanisms involving indole derivatives.
Chemical Biology: The compound serves as a probe to investigate the interactions of indole derivatives with biological macromolecules.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are often used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cell function . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biochemical processes . They can affect various pathways and have downstream effects on cell function and behavior.
Pharmacokinetics
The compound’s logp value, a measure of its lipophilicity, is estimated to be 384 , which could influence its absorption and distribution within the body
Result of Action
Indole derivatives are known to have various biologically vital properties . They can affect cell function in a variety of ways, depending on their specific targets and mode of action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its behavior. For example, its boiling point is estimated to be 417.09°C , indicating that it is stable under normal environmental conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Acylation: The indole derivative is then acylated using an appropriate acylating agent, such as acetic anhydride or acetyl chloride, to introduce the oxoacetamide group.
N-Alkylation: The final step involves the N-alkylation of the acylated indole derivative with 4-ethoxyphenyl and ethyl groups under basic conditions, using reagents like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of N-(4-ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or ethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Comparaison Avec Des Composés Similaires
N-(4-ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide can be compared with other indole derivatives, such as:
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide: Known for its anti-inflammatory and analgesic activities.
3-(4-ethoxyphenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide: Studied for its potential as a cyclooxygenase inhibitor.
The uniqueness of N-(4-ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide lies in its specific substitution pattern and the presence of both ethoxyphenyl and ethyl groups, which may confer distinct biological activities and chemical reactivity.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-N-ethyl-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-22(14-9-11-15(12-10-14)25-4-2)20(24)19(23)17-13-21-18-8-6-5-7-16(17)18/h5-13,21H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZRBPCWJMPGEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)OCC)C(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
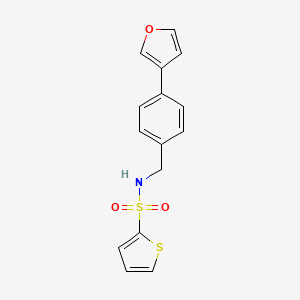
![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2359121.png)
![N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2359122.png)
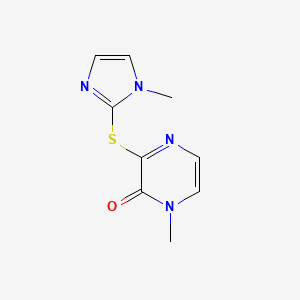
![N-[(2-chlorophenyl)methyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide](/img/structure/B2359124.png)


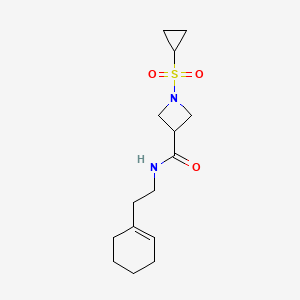
![1-{2H,3H-pyrazolo[3,2-b][1,3]oxazol-6-yl}methanamine](/img/structure/B2359131.png)
![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2359134.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]pyrrolidine-1-sulfonamide](/img/structure/B2359140.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2359141.png)
